(2-Bromo-4-fluoro-5-methylphenyl)boronic acid
CAS No.:
Cat. No.: VC18788050
Molecular Formula: C7H7BBrFO2
Molecular Weight: 232.84 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H7BBrFO2 |
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Molecular Weight | 232.84 g/mol |
IUPAC Name | (2-bromo-4-fluoro-5-methylphenyl)boronic acid |
Standard InChI | InChI=1S/C7H7BBrFO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3,11-12H,1H3 |
Standard InChI Key | ANHGXSYNBILVJJ-UHFFFAOYSA-N |
Canonical SMILES | B(C1=CC(=C(C=C1Br)F)C)(O)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s structure consists of a phenyl ring substituted with bromine (Br), fluorine (F), and a methyl group (CH), with a boronic acid (-B(OH)) functional group. The IUPAC name, (2-bromo-4-fluoro-5-methylphenyl)boronic acid, indicates the positions of substituents relative to the boronic acid group at position 1. Key structural features include:
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Bromine at position 2: Introduces steric bulk and electron-withdrawing effects.
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Fluorine at position 4: Enhances electrophilicity via inductive effects.
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Methyl group at position 5: Provides steric stabilization without significantly altering electronic properties .
The molecular weight is calculated as 232.84 g/mol, consistent with the formula .
Spectroscopic and Computational Data
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3D Conformation: Conformer generation is restricted due to unsupported elements in MMFF94s force field calculations .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves palladium-catalyzed borylation of a pre-functionalized aryl halide. For example:
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Starting Material: 2-Bromo-4-fluoro-5-methylbromobenzene.
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Borylation: Reaction with bis(pinacolato)diboron () in the presence of catalyst and potassium acetate () in tetrahydrofuran (THF) at 80°C.
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Workup: Acidic hydrolysis of the boronic ester intermediate yields the boronic acid.
Reaction Conditions:
Parameter | Value |
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Catalyst | Pd(dppf)Cl |
Solvent | THF |
Temperature | 80°C |
Yield | 60–75% (typical) |
Industrial Scalability
Industrial production optimizes for cost and environmental impact:
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Continuous Flow Reactors: Improve heat transfer and reduce reaction time.
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Catalyst Recycling: Palladium recovery systems minimize waste.
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Purity Standards: Recrystallization from ethanol/water mixtures achieves >98% purity.
Physicochemical Properties
Stability and Reactivity
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Air Sensitivity: The boronic acid group undergoes slow oxidation in air, necessitating storage under inert atmospheres.
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Solubility:
Solvent Solubility (mg/mL) THF 25.4 Ethanol 12.1 Water <0.1 -
Thermal Decomposition: Onset at 180°C, with exothermic decomposition releasing and .
Comparative Analysis with Analogues
Compound | Substituents | Reactivity in Suzuki Coupling |
---|---|---|
4-Fluorophenylboronic acid | F at para | Moderate |
2-Bromo-4-fluoro-5-methylphenyl | Br, F, CH | High |
2,4-Dibromophenylboronic acid | Br at ortho/para | Low |
The methyl group at position 5 mitigates steric hindrance from bromine, enhancing coupling efficiency.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This reaction couples the boronic acid with aryl halides to form biaryl structures, pivotal in pharmaceutical synthesis. For example:
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Anticancer Agent Synthesis: Coupling with 5-chloro-2-aminopyrimidine yields inhibitors of kinase enzymes.
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Reaction Optimization:
Base Catalyst Yield (%) KCO Pd(PPh) 82 NaHCO Pd(OAc) 68
Protodeboronation Studies
Protodeboronation (B–C bond cleavage) is a competing reaction in aqueous media. Kinetic studies reveal:
where electron-withdrawing groups (e.g., F) accelerate the process.
Future Directions and Challenges
Catalytic Asymmetric Synthesis
Developing enantioselective routes to chiral biaryls remains a challenge. Recent advances in chiral palladium catalysts show promise.
Drug Delivery Systems
Boronic acid-functionalized nanoparticles for targeted cancer therapy are under investigation, leveraging pH-dependent binding to sialic acid residues.
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